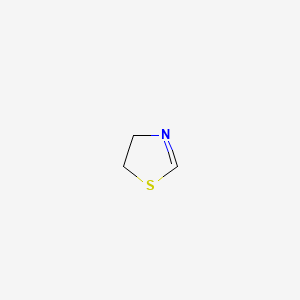

Thiazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoline is a useful research compound. Its molecular formula is C3H5NS and its molecular weight is 87.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Thiazoline derivatives are recognized for their broad pharmacological activities, making them valuable in drug development. The following sections outline key therapeutic areas where this compound compounds have shown promise.

Anticancer Activity

This compound derivatives have demonstrated notable anticancer properties. For instance, compounds derived from this compound have been shown to inhibit tumor growth in various cancer cell lines:

- HepG-2 and HCT-116 Cell Lines : Certain thiazolines exhibited high inhibitory activity against these liver and colon cancer cell lines, with effective binding affinities towards cyclin-dependent kinase 2, a crucial target in cancer therapy .

- Mechanism of Action : The anticancer effects are often attributed to the ability of this compound derivatives to induce apoptosis and inhibit cell proliferation through various molecular pathways .

Antimicrobial Properties

This compound compounds are also recognized for their antimicrobial activities:

- Bacterial Inhibition : Studies have shown that specific this compound derivatives can effectively inhibit the growth of pathogenic bacteria such as Salmonella and Escherichia coli, with some compounds demonstrating efficacy comparable to standard antibiotics like Gentamicin .

- Mechanism of Action : The inhibition is believed to occur through interference with bacterial cell wall biosynthesis, particularly by inhibiting lytic transglycosylases involved in peptidoglycan remodeling .

Neurological Applications

Research indicates that this compound derivatives may hold potential as anticonvulsant agents:

- Seizure Protection : A series of novel thiazole-linked compounds have shown significant activity in seizure models, suggesting their potential use in treating epilepsy .

- Structure-Activity Relationship (SAR) : Analyses reveal that certain substitutions on the thiazole ring enhance anticonvulsant properties, indicating the importance of molecular structure in therapeutic efficacy .

Synthesis and Development

The synthesis of this compound and its derivatives has evolved significantly, leading to the discovery of novel compounds with enhanced biological activities.

Synthetic Strategies

Recent advancements in synthetic methodologies have facilitated the development of diverse this compound derivatives:

- Hybridization Approaches : Researchers have synthesized hybrid compounds by linking thiazolines with other pharmacophores, enhancing their therapeutic profiles. For example, pyridazinone-thiazole hybrids have shown promising anticonvulsant activities .

- Optimization Techniques : Techniques such as molecular docking and structure-activity relationship studies are employed to optimize the efficacy of newly synthesized compounds .

Case Studies

Several case studies exemplify the practical applications of this compound derivatives in scientific research.

Analyse Chemischer Reaktionen

Metal-Free Oxidative Di-Functionalization

Jeon et al. developed a PIDA (phenyliodine diacetate)-mediated oxidative cyclization of N-allylthioamides to synthesize thiazolines under mild conditions . This method accommodates substrates with varying electronic densities, including aromatic (e.g., thiophene 2h , pyridine 2g ) and aliphatic amides (2i ), achieving yields of 85–92% . The reaction proceeds via thiol nucleophilic attack on the allylthioamide, followed by cyclization and dehydration.

Microwave-Assisted Multicomponent Reactions (MCRs)

Appalanaidu et al. optimized a one-pot 3-component reaction (3-CR) between carbon disulfide, primary amines (3 ), and bromo acylketones (4 ) under microwave irradiation . This solvent-free protocol produces this compound derivatives (5a–5j ) in 88–95% yield. Key substrates include:

-

Amines : Aniline, benzylamine, cyclohexylamine.

-

Bromo acylketones : 2-Bromo-1-phenylethanone, substituted aryl derivatives.

The reaction involves dithiocarbamate intermediate formation, cyclization, and Na₂CO₃-mediated neutralization .

SmCl₃-Catalyzed Cyclocondensation

A SmCl₃/n-BuLi system enables the synthesis of thiazolines (11a–c ) via condensation of Z-styryl sulfonylacetates (10a–c ) with aminothiols (9 ) . The Sm³⁺ ion activates the carbonyl group, facilitating nucleophilic attack by the thiol. Epimerization at the C-2 position is minimized (<6%) under optimized conditions .

One-Pot Alkene-Thioamide Coupling

Alom et al. reported a scalable method for synthesizing thiazolines (14 , 15 ) from alkenes (12 ) and thioamides (13 ) . This protocol tolerates electron-withdrawing (-NO₂, -CN) and donating (-OMe) groups, with yields exceeding 80% . The mechanism involves alkene activation, thioamide nucleophilic addition, and cyclization.

Dithiocarbamate-Mediated Cyclization

Reaction of α-halo-1,3-diketones (1a–b ) with ammonium dithiocarbamates (3 ) yields this compound-2-thiones (2a–e ) in 82-89% yield . Subsequent reflux with aniline derivatives produces substituted thiazolines (5a–e ), confirmed by X-ray crystallography .

Molybdenum-Catalyzed Dehydrative Cyclization

Sakakura et al. achieved this compound synthesis (28a–d ) from S-unprotected cysteine dipeptides (27 ) using Mo(VI) catalysts . This method avoids epimerization (<6%) and is compatible with peptide backbones, highlighting applications in bioactive molecule synthesis .

Solvent-Free Arylation with Aryl Ketonitriles

Fukuhara et al. synthesized 2-aryl-thiazolines (26a–k ) via microwave-assisted condensation of aminothiols (24 ) and aryl ketonitriles (25a–k ) . The reaction proceeds through thiol attack, acrylonitrile formation, and intramolecular conjugate addition, achieving yields of 78–92% .

Acid-Responsive Fluorescent Thiazolines

This compound derivatives (43a–e ) exhibit reversible acid sensitivity via intramolecular charge transfer (ICT) . Exposure to HCl or TFA induces a 60 nm red-shift in emission, reversible with triethylamine. Applications include optical sensors for volatile acids .

This compound’s versatility in cyclization, multicomponent reactions, and metal catalysis underscores its importance in modern synthetic chemistry. Innovations in solvent-free protocols, microwave assistance, and catalyst design continue to enhance its applicability in drug discovery and materials science.

Eigenschaften

CAS-Nummer |

504-79-0 |

|---|---|

Molekularformel |

C3H5NS |

Molekulargewicht |

87.15 g/mol |

IUPAC-Name |

4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C3H5NS/c1-2-5-3-4-1/h3H,1-2H2 |

InChI-Schlüssel |

CBDKQYKMCICBOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC=N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.